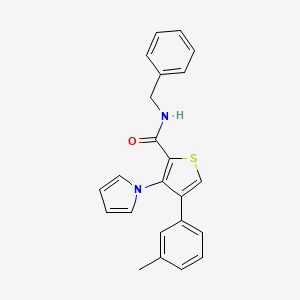

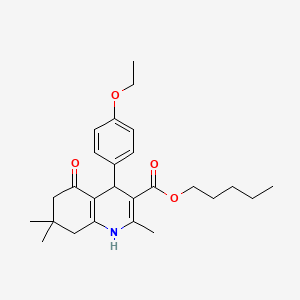

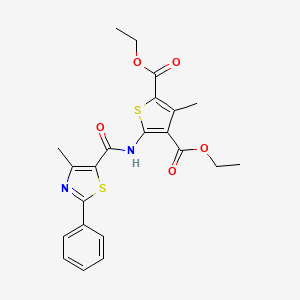

![molecular formula C17H16BrNO4 B2519054 5-溴-2-[2-(3,5-二甲基苯胺基)-2-氧代乙氧基]苯甲酸 CAS No. 2216445-84-8](/img/structure/B2519054.png)

5-溴-2-[2-(3,5-二甲基苯胺基)-2-氧代乙氧基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzoic acid is a chemical compound that is widely used in scientific research. It is also known as BDA and is a potent inhibitor of the protein-protein interaction between bromodomain and acetyl-lysine. This compound has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

科学研究应用

合成及表征

合成技术: 一项研究详细介绍了与 5-溴-2-[2-(3,5-二甲基苯胺基)-2-氧代乙氧基]苯甲酸相关的化合物的合成,使用重氮化和 1H-NMR、FT-IR、UV-Vis 和 XRD 数据等各种分析技术。该方法对于合成类似化合物具有重要意义 (Jaber, Kyhoiesh, & Jawad, 2021).

工业工艺放大: 另一项研究重点关注 SGLT2 抑制剂关键中间体的生产过程放大,展示了一种实用且具有成本效益的方法 (Zhang et al., 2022).

生物学和化学性质

抗真菌和抗菌活性: 该化合物及其金属配合物经过抗真菌和抗菌活性测试,显示出对某些微生物的有效性 (Jaber, Kyhoiesh, & Jawad, 2021).

分子相互作用和晶体结构: 对类似化合物的研究考察了晶体结构和分子相互作用,重点关注卤素和氢键相互作用。这一见解对于理解类似化合物的分子性质至关重要 (Wu et al., 2017).

催化应用: 有关硒氧化物作为有机底物溴化催化剂的研究,包括类似于 5-溴-2-[2-(3,5-二甲基苯胺基)-2-氧代乙氧基]苯甲酸的化合物,突出了这些化合物的潜在催化用途 (Goodman & Detty, 2004).

电化学性质: 对取代的 p-溴苯胺的电化学氧化的研究阐明了电化学中的分解途径和潜在应用 (Arias, Brillas, & Costa, 1990).

作用机制

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

It’s known that brominated compounds often undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules.

Biochemical Pathways

Brominated compounds are generally involved in a variety of biochemical processes, including signal transduction, enzyme catalysis, and cellular metabolism .

Pharmacokinetics

Similar compounds like benzoic acid are known to be conjugated to glycine in the liver and excreted as hippuric acid . These properties can impact the bioavailability of the compound.

Result of Action

Brominated compounds can cause a variety of effects at the molecular and cellular levels, depending on their specific targets and mode of action .

属性

IUPAC Name |

5-bromo-2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO4/c1-10-5-11(2)7-13(6-10)19-16(20)9-23-15-4-3-12(18)8-14(15)17(21)22/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBVJRLCTRFSEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Br)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone](/img/structure/B2518973.png)

![2-hydroxy-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2518985.png)

![N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2518989.png)

![2-(2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2518991.png)